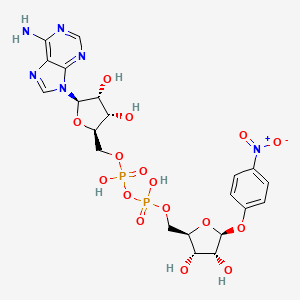
pNP-ADPr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl Adenosine Diphosphate Ribose (pNP-ADPr): is a colorimetric substrate used to assess the activity of poly (adenosine diphosphate ribose) polymerase enzymes. It is an analogue of nicotinamide adenine dinucleotide, where the nicotinamide moiety is replaced by a 4-nitrophenoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stock Solution Preparation: Dissolve p-Nitrophenyl Adenosine Diphosphate Ribose in water to make a 5-10 mM stock solution.
Working Solution Preparation: Dilute the stock solution with assay buffer (50 mM Tris, 10 mM magnesium chloride, pH 8.0) to prepare a 0.25 mM assay solution.
Industrial Production Methods: The industrial production of p-Nitrophenyl Adenosine Diphosphate Ribose involves the synthesis of its components followed by coupling reactions. The process includes the preparation of adenosine diphosphate ribose and its subsequent modification with a 4-nitrophenoxy group .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound can be hydrolyzed to release p-nitrophenol and adenosine diphosphate ribose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: Nitrophenolate and adenosine diphosphate ribose.
Hydrolysis: p-Nitrophenol and adenosine diphosphate ribose.
Scientific Research Applications
Chemistry: p-Nitrophenyl Adenosine Diphosphate Ribose is used as a substrate to monitor the activity of poly (adenosine diphosphate ribose) polymerase enzymes, which are involved in various cellular processes .
Biology: The compound is used to study the role of poly (adenosine diphosphate ribose) polymerase enzymes in DNA repair, cell signaling, and apoptosis .
Medicine: p-Nitrophenyl Adenosine Diphosphate Ribose is used in drug discovery and development to screen for inhibitors of poly (adenosine diphosphate ribose) polymerase enzymes .
Industry: The compound is used in high-throughput screening assays to identify potential therapeutic agents targeting poly (adenosine diphosphate ribose) polymerase enzymes .
Mechanism of Action
p-Nitrophenyl Adenosine Diphosphate Ribose acts as a substrate for poly (adenosine diphosphate ribose) polymerase enzymes. The enzyme catalyzes the transfer of adenosine diphosphate ribose units from nicotinamide adenine dinucleotide to target proteins, releasing p-nitrophenol as a byproduct . This reaction can be monitored by measuring the absorbance of p-nitrophenol at 405 nm .
Comparison with Similar Compounds
Adenosine Diphosphate Ribose (ADPr): A natural substrate for poly (adenosine diphosphate ribose) polymerase enzymes.
TFMU-ADPr: A fluorescent substrate for poly (adenosine diphosphate ribose) glycohydrolase enzymes.
Uniqueness: p-Nitrophenyl Adenosine Diphosphate Ribose is unique due to its colorimetric properties, which allow for easy monitoring of enzyme activity through absorbance measurements . This makes it particularly useful in high-throughput screening assays compared to other substrates like adenosine diphosphate ribose and TFMU-ADPr .
Properties
Molecular Formula |
C21H26N6O16P2 |
|---|---|
Molecular Weight |
680.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H26N6O16P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
InChI Key |
POSLVNCHSVAAOL-PLEFRAQWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


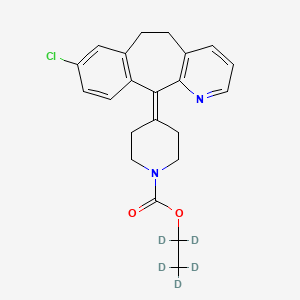
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
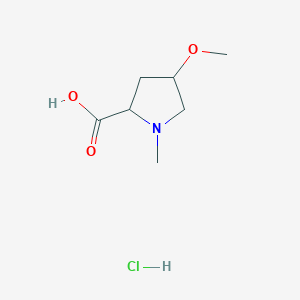
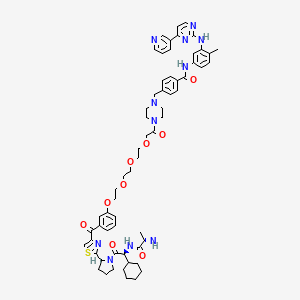

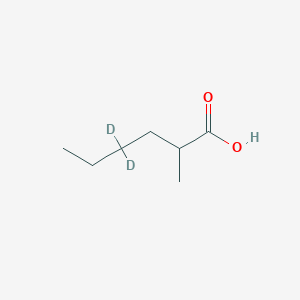

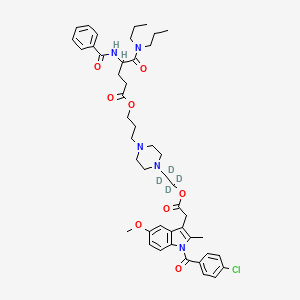
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
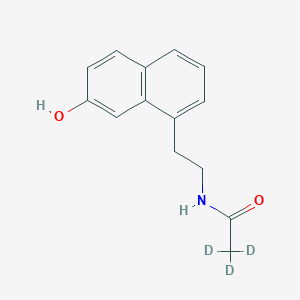
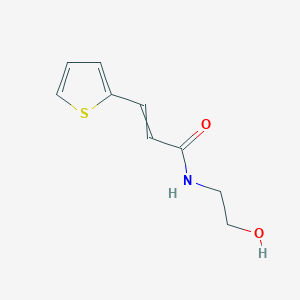
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
